[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
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Overview
Description
. Cholesteryl esters are a form of cholesterol stored in cells and transported in the bloodstream. They play a crucial role in lipid metabolism and are involved in various biological processes, including the formation of cell membranes and the synthesis of steroid hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl esters typically involves the esterification of cholesterol with fatty acids. For [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate, the reaction involves the condensation of cholesterol with all-cis-docosa-7,10,13,16-tetraenoic acid. This reaction can be catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) or lecithin-cholesterol acyltransferase (LCAT) . The reaction conditions usually require a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of cholesteryl esters often involves enzymatic methods due to their specificity and efficiency. The use of ACAT and LCAT enzymes is common in industrial settings to produce cholesteryl esters from cholesterol and fatty acids . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond to yield cholesterol and the corresponding fatty acid.
Substitution: This reaction involves the replacement of one functional group with another, although this is less common for cholesteryl esters.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents. Conditions typically involve the presence of an oxidizing environment.
Hydrolysis: Common reagents include water and enzymes such as cholesterol esterase.
Major Products Formed
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate has several scientific research applications:
Mechanism of Action
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate exerts its effects through its role in lipid metabolism. It is transported in the bloodstream by lipoproteins and is involved in the storage and transport of cholesterol. The esterification of cholesterol to form cholesteryl esters is catalyzed by enzymes such as ACAT and LCAT . These esters are then incorporated into lipoproteins and transported to various tissues. The hydrolysis of cholesteryl esters releases cholesterol, which can be used for the synthesis of cell membranes, steroid hormones, and bile acids .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl linoleate (CE 182): An ester of cholesterol and linoleic acid.
Cholesteryl arachidonate (CE 204): An ester of cholesterol and arachidonic acid.
Cholesteryl docosahexaenoate (CE 226): An ester of cholesterol and docosahexaenoic acid.
Uniqueness
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is unique due to its specific fatty acid component, all-cis-docosa-7,10,13,16-tetraenoic acid. This polyunsaturated fatty acid imparts distinct biological properties to the ester, including its susceptibility to oxidation and its role in lipid signaling pathways . The presence of multiple double bonds in the fatty acid chain makes this compound more prone to oxidative modifications, which can significantly impact its biological activity .
Properties
Molecular Formula |
C49H80O2 |
---|---|
Molecular Weight |
701.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C49H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h11-12,14-15,17-18,20-21,30,39-40,42-46H,7-10,13,16,19,22-29,31-38H2,1-6H3/b12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 |
InChI Key |
ITGTXSFLBABXQA-BMURBKCOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonyms |
cholesteryl adrenate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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